Methyl 5-Amino-2-bromo-4-methoxybenzoate

Catalog No.
S13348220
CAS No.
M.F
C9H10BrNO3
M. Wt
260.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-Amino-2-bromo-4-methoxybenzoate

Product Name

Methyl 5-Amino-2-bromo-4-methoxybenzoate

IUPAC Name

methyl 5-amino-2-bromo-4-methoxybenzoate

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

InChI

InChI=1S/C9H10BrNO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

GDXVEGWRJYHYSG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(=O)OC)N

Methyl 5-Amino-2-bromo-4-methoxybenzoate is an organic compound with the molecular formula C9H10BrNO3C_9H_{10}BrNO_3 and a molecular weight of approximately 260.09 g/mol. This compound features a methoxy group, an amino group, and a bromine atom attached to a benzoate structure, which contributes to its unique chemical properties and potential applications in various fields. The presence of these functional groups makes it a versatile candidate for

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, creating new derivatives.
  • Oxidation and Reduction Reactions: The amino group may be oxidized to form nitro derivatives or reduced to yield primary amines.
  • Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, resulting in the corresponding carboxylic acid.

These reactions highlight the compound's reactivity and potential for synthesizing novel compounds with diverse functionalities .

The synthesis of Methyl 5-Amino-2-bromo-4-methoxybenzoate typically involves several key steps:

  • Bromination: Starting with 4-methoxybenzoic acid, bromination is performed to introduce the bromine atom at the desired position (2-position).
  • Esterification: The brominated intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
  • Amination: Finally, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source under controlled conditions.

These synthetic routes can be optimized for yield and purity, particularly in industrial applications where efficiency is crucial .

Methyl 5-Amino-2-bromo-4-methoxybenzoate has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor for developing new drugs or therapeutic agents.
  • Agriculture: Compounds with similar structures have been explored for their pesticidal properties.
  • Chemical Research: It can be utilized in synthetic organic chemistry as a building block for more complex molecules .

Interaction studies involving Methyl 5-Amino-2-bromo-4-methoxybenzoate are essential for understanding its potential biological effects. Such studies typically focus on:

  • Enzyme Inhibition: Investigating whether this compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding: Assessing its affinity towards biological receptors that could indicate therapeutic potential.

These studies are crucial for determining the compound's viability in drug development and other applications .

Methyl 5-Amino-2-bromo-4-methoxybenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberKey FeaturesSimilarity Score
Methyl 4-amino-5-bromo-2-methoxybenzoate111049-68-4Different amino group position0.97
Methyl 2-amino-5-bromobenzoate135484-83-2Lacks methoxy group0.88
Ethyl 2-amino-4-bromo-5-methoxybenzoate169044-96-6Ethyl instead of methyl; different reactivity0.86
Methyl 2-amino-5-bromo-3-methylbenzoate206548-14-3Additional methyl group alters properties0.86

These comparisons underscore the uniqueness of Methyl 5-Amino-2-bromo-4-methoxybenzoate, particularly in its functional groups and potential reactivity profiles .

Molecular Composition and Functional Groups

The molecular formula of methyl 5-amino-2-bromo-4-methoxybenzoate is C₉H₁₀BrNO₃, with a molecular weight of 260.08 g/mol. The compound’s structure consists of a benzene ring substituted at positions 2, 4, and 5 with bromine, methoxy, and amino groups, respectively, while a methyl ester occupies the carboxylate position (Figure 1).

Table 1: Key molecular properties of methyl 5-amino-2-bromo-4-methoxybenzoate

PropertyValueSource
Molecular formulaC₉H₁₀BrNO₃
Molecular weight260.08 g/mol
IUPAC namemethyl 5-amino-2-bromo-4-methoxybenzoate
Functional groupsAmino, bromo, methoxy, ester

The IUPAC nomenclature follows positional numbering starting from the ester group (position 1), with subsequent substituents assigned based on ascending priority rules. The amino group (-NH₂) at position 5, bromine (-Br) at position 2, and methoxy (-OCH₃) at position 4 create a sterically congested yet electronically diverse aromatic system.

Electronic and Steric Effects

The substituents exhibit contrasting electronic effects:

  • Amino group: Electron-donating via resonance, activating the ring toward electrophilic substitution at para and ortho positions.
  • Bromo group: Electron-withdrawing inductively, deactivating the ring but directing electrophiles to meta positions.
  • Methoxy group: Electron-donating via resonance, further activating adjacent positions.

This interplay results in a complex electronic profile, making the compound a candidate for studying directed ortho-metalation or nucleophilic aromatic substitution reactions.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

258.98441 g/mol

Monoisotopic Mass

258.98441 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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